6-Amino-3-methylbenzylamine
Description
Significance of Aryl-Substituted Amines in Organic Synthesis and Materials Science
Aryl-substituted amines, a broader category that includes substituted benzylamines, are fundamental building blocks in organic synthesis. They serve as crucial intermediates in the creation of a vast array of complex molecules. rsc.orgacs.org Their importance is underscored by their prevalence in pharmaceuticals, agrochemicals, and natural products. rsc.orgrsc.org In medicinal chemistry, the amine functional group is a common feature in many drugs, contributing to their biological activity. sundarbanmahavidyalaya.innumberanalytics.com
The synthesis of these amines is a major focus in organic chemistry, with numerous methods developed for the construction of the critical carbon-nitrogen bond. rsc.orgacs.org Classic methods include reductive amination and various cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann reaction. rsc.orgacs.org More recent advancements have focused on developing more efficient and environmentally friendly synthetic routes, including those that utilize C-H activation and de novo synthesis strategies. acs.orgnih.gov
In materials science, aryl-substituted amines are integral components in the design of functional organic materials. rsc.orgrsc.org Their electronic properties make them suitable for use in polymers, dyes, and other advanced materials. sundarbanmahavidyalaya.in The ability to tune the properties of these materials by modifying the substituents on the aromatic ring makes aryl-substituted amines a versatile platform for materials design.
The Position of 6-Amino-3-methylbenzylamine within Contemporary Chemical Scaffolds Research
This compound is a specific substituted benzylamine (B48309) that holds a noteworthy position in contemporary chemical scaffolds research. Its structure, featuring both an amino group and a methyl group on the benzylamine core, provides multiple points for chemical modification, making it a valuable building block for creating diverse molecular architectures.
While direct research on this compound itself is not extensively documented in publicly available literature, its constituent parts, aminobenzylamines and methylbenzylamines, are well-studied. For instance, α-methylbenzylamine is frequently used as a chiral auxiliary in asymmetric synthesis, a technique crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. researchgate.netsigmaaldrich.com The presence of the amino group on the aromatic ring, as in this compound, introduces a site for further functionalization, allowing for the construction of more complex molecules.
The synthesis of related structures, such as 6-amino-1-hydroxy-2,1-benzoxaborolane, highlights the importance of amino-substituted aromatic compounds as key intermediates in the synthesis of drug candidates. acs.org The methods used to introduce the amino group in these syntheses, such as nitration followed by reduction, are standard techniques that could be applied to the synthesis of this compound.
Current Research Frontiers and Unexplored Avenues for this compound
Current research frontiers in the field of substituted amines are focused on developing novel and efficient synthetic methodologies. nih.gov This includes the use of biocatalysis, where enzymes like transaminases are employed for the asymmetric synthesis of chiral amines. mdpi.comnih.gov These enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis.
Another active area of research is the development of new catalytic systems for C-H functionalization, which allows for the direct introduction of aryl groups into C-H bonds, streamlining the synthesis of complex molecules. nih.gov The application of these advanced synthetic methods to the synthesis of this compound and its derivatives represents a significant and largely unexplored avenue of research.
Furthermore, the potential applications of this compound as a scaffold in medicinal chemistry and materials science are yet to be fully investigated. Its bifunctional nature, with two amino groups, suggests its potential use in the synthesis of polymers, ligands for metal catalysts, and as a fragment for drug discovery programs. For instance, the amino groups could be used to build complex heterocyclic structures, which are common motifs in many pharmaceuticals.
Scope and Objectives of the Academic Investigation into this compound
A thorough academic investigation into this compound would aim to address the current gaps in knowledge regarding this compound. The primary objectives of such an investigation would be:
Development of Efficient Synthetic Routes: To explore and optimize various synthetic pathways to this compound, including both traditional and modern methods like biocatalysis and C-H activation. This would involve a detailed study of reaction conditions to maximize yield and purity.
Comprehensive Physicochemical Characterization: To fully characterize the physical and chemical properties of this compound. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its fundamental properties.
Exploration of its Reactivity: To investigate the chemical reactivity of this compound, focusing on the differential reactivity of the two amino groups. This would provide insights into its potential as a building block in organic synthesis.
Investigation of Potential Applications: To explore the potential of this compound as a scaffold in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This could involve the synthesis of a library of derivatives and the evaluation of their biological or material properties.
By achieving these objectives, a comprehensive understanding of this compound can be established, paving the way for its utilization in various areas of advanced chemical research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
263713-35-5 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-(aminomethyl)-4-methylaniline |
InChI |
InChI=1S/C8H12N2/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5,9-10H2,1H3 |
InChI Key |
QPTHAAPTCAZVPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)CN |
Origin of Product |
United States |
Synthetic Methodologies for 6 Amino 3 Methylbenzylamine and Its Advanced Precursors
Strategic Design of Retrosynthetic Pathways for 6-Amino-3-methylbenzylamine
Retrosynthetic analysis of this compound reveals several plausible disconnection points, guiding the design of synthetic routes. The primary functional groups—a primary aromatic amine and a primary benzylic amine—offer distinct opportunities for disconnection.
Key Retrosynthetic Disconnections:
C-N Bond Disconnection (Reductive Amination): The most straightforward disconnection is at the benzylic C-N bond. This suggests a reductive amination pathway, where the target molecule is formed from the corresponding aldehyde, 4-amino-3-methylbenzaldehyde (B13952247), and an ammonia (B1221849) source.
C-N Bond Disconnection (Nucleophilic Substitution): Alternatively, the benzylic C-N bond can be formed via nucleophilic substitution. This approach identifies a 4-amino-3-methylbenzyl halide (e.g., chloride or bromide) as a key precursor, which would react with an ammonia equivalent.
Functional Group Interconversion (Nitro Group Reduction): A common strategy for introducing an aromatic amino group is the reduction of a nitro group. This leads to a retrosynthetic pathway starting from a nitrated toluene (B28343) derivative, such as 1-(aminomethyl)-3-methyl-4-nitrobenzene. This precursor itself can be derived from 3-methyl-4-nitrotoluene through a series of functional group manipulations.
These disconnections form the basis for the conventional and modern synthetic routes discussed in the following sections.
Conventional Synthesis Routes
Traditional methods for the synthesis of substituted benzylamines often involve multi-step sequences that are well-established in organic chemistry.
Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. rsc.orgpearson.com In the context of this compound, this protocol involves the reaction of 4-amino-3-methylbenzaldehyde with an ammonia source, followed by the reduction of the resulting imine intermediate in a one-pot or stepwise manner. orgsyn.org
The key precursor, 4-amino-3-methylbenzaldehyde, can be synthesized through various methods, such as the formylation of 2-methylaniline or the reduction of 4-nitro-3-methylbenzaldehyde. chemsrc.comresearchgate.net
The reductive amination process itself can be accomplished using a variety of reducing agents. The choice of reagent is crucial to ensure the selective reduction of the imine in the presence of other functional groups.
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Notes |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol, room temperature | A mild and cost-effective reagent. |
| Sodium cyanoborohydride (NaBH₃CN) | Slightly acidic pH (5-6), methanol | Selective for imines over carbonyls. rsc.orgorgsyn.org |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane or dichloroethane | Mild and effective for a wide range of substrates. pearson.com |
The reaction typically proceeds by first forming the imine from the aldehyde and ammonia (or an ammonia source like ammonium (B1175870) acetate). The imine is then reduced in situ or after isolation to yield the final benzylamine (B48309).
The formation of the benzylamine moiety can also be achieved through a nucleophilic substitution reaction, where a suitable leaving group on the benzylic carbon is displaced by an amine nucleophile. A common precursor for this route is a 4-amino-3-methylbenzyl halide.
The synthesis of this halide precursor can be accomplished from 4-amino-3-methylbenzoic acid. The carboxylic acid can be reduced to the corresponding benzyl (B1604629) alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). guidechem.com The resulting 4-amino-3-methylbenzyl alcohol is then converted to the benzyl halide (e.g., benzyl chloride) using a halogenating agent such as thionyl chloride (SOCl₂). guidechem.com
Once the 4-amino-3-methylbenzyl halide is obtained, it can be reacted with an excess of ammonia or a protected ammonia equivalent (like sodium azide (B81097) followed by reduction, or hexamethylenetetramine in the Delepine reaction) to yield this compound. The use of excess ammonia is necessary to minimize the formation of secondary and tertiary amine byproducts through over-alkylation. rsc.org
A versatile and common approach for synthesizing aromatic amines involves the nitration of an aromatic precursor followed by the reduction of the nitro group. For this compound, a plausible starting material is m-toluidine (B57737) (3-methylaniline). sigmaaldrich.comnist.gov
A representative multi-step synthesis is outlined below:
Protection of the Amino Group: The amino group of m-toluidine is first protected, typically by acetylation with acetic anhydride, to form N-(3-methylphenyl)acetamide. This protection prevents unwanted side reactions and directs the subsequent nitration. pearson.com
Nitration: The protected compound is then nitrated. The acetamido group is an ortho-, para-director, leading to a mixture of nitro isomers. The desired 4-nitro-3-methylacetanilide is one of the major products.
Hydrolysis: The protecting acetyl group is removed by acid or base hydrolysis to yield 4-nitro-3-methylaniline.
Introduction of the Benzylamine Precursor: The methyl group needs to be converted into a functional group that can be transformed into an aminomethyl group. One strategy is the radical bromination of the methyl group to a benzyl bromide, followed by nucleophilic substitution with a cyanide source to form a nitrile.
Reduction of Nitro and Nitrile Groups: Finally, a simultaneous reduction of both the nitro group and the nitrile group using a strong reducing agent like LiAlH₄ or catalytic hydrogenation under more forcing conditions would yield the target this compound.
An alternative to step 4 and 5 would be the Sandmeyer reaction on 4-nitro-3-methylaniline to introduce a cyano group, which can then be reduced. However, this would require diazotization of the amino group, which is already present in the desired final position.
Modern and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methods.
Direct catalytic amination of C-H bonds is a powerful and "green" strategy that avoids the need for pre-functionalized starting materials. acs.org While direct benzylic C-H amination is a developing field, transition metal-catalyzed reactions offer promising routes.
For instance, palladium-catalyzed C-H amination has been explored for the synthesis of various amines. rsc.org Although a direct catalytic amination of m-xylene (B151644) at the desired position to form this compound in a single step is challenging due to regioselectivity issues, related methodologies are under investigation.
More established "green" approaches focus on improving conventional methods. For example, biocatalytic reductive amination using transaminases offers a highly selective and environmentally friendly alternative to chemical reducing agents for the synthesis of benzylamines. researchgate.net These enzymatic reactions are typically performed in aqueous media under mild conditions.
Another approach involves the catalytic amination of benzyl alcohols. Here, a benzyl alcohol is reacted with ammonia in the presence of a suitable catalyst, often based on transition metals like nickel, in a process known as "borrowing hydrogen" or "hydrogen autotransfer". rsc.org This method generates water as the only byproduct, making it a green alternative to traditional routes that use stoichiometric reagents.
Table 2: Comparison of Synthetic Strategies
| Synthetic Strategy | Key Precursor(s) | Advantages | Disadvantages |
|---|---|---|---|
| Reductive Amination | 4-amino-3-methylbenzaldehyde | High yields, good functional group tolerance | Requires synthesis of the aldehyde precursor |
| Nucleophilic Substitution | 4-amino-3-methylbenzyl halide | Utilizes well-established reactions | Potential for over-alkylation, requires halide precursor |
| From Nitro Compounds | m-toluidine | Readily available starting material | Multi-step, potential for isomeric mixtures |
Biocatalytic Synthesis of Chiral Benzylamine Derivatives
The synthesis of chiral amines is of significant interest in the pharmaceutical industry, as a vast number of active pharmaceutical ingredients (APIs) are chiral molecules. nih.gov Biocatalysis has emerged as a powerful and sustainable tool for the production of enantiomerically pure amines, offering high selectivity and operation under mild reaction conditions. nih.gov Among the various biocatalytic methods, the use of transaminases (TAs) for the asymmetric synthesis of chiral benzylamines from their corresponding prochiral ketones has gained considerable attention. researchgate.netresearchgate.net
Transaminases, particularly ω-transaminases (ω-TAs), can catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. This process can be highly enantioselective, leading to the formation of a single enantiomer of the chiral amine. The reaction equilibrium can be shifted towards the product side by using a large excess of the amino donor, such as isopropylamine (B41738) or alanine, or by removing the ketone byproduct. researchgate.net
A study by Zhu et al. demonstrated the establishment of an artificial enzymatic cascade for the synthesis of benzylamine from L-phenylalanine, showcasing the potential of whole-cell biocatalysis in producing aromatic amines. researchgate.net While not specific to this compound, this approach highlights the feasibility of using engineered microbial cells containing the necessary enzymatic machinery for the synthesis of substituted benzylamines. The optimization of such a multi-enzyme cascade process, including enzyme screening, expression regulation, and optimization of the whole-cell catalytic system, can significantly enhance the yield of the desired benzylamine. nih.gov
The application of transaminases is not limited to simple benzylamines. A putrescine transaminase from Pseudomonas putida (Pp-SpuC) has been shown to have a broad substrate scope, enabling the synthesis of a range of substituted benzylamines with excellent product conversions. researchgate.net This suggests that a suitable transaminase could be identified or engineered for the specific synthesis of chiral this compound.
Table 1: Examples of Biocatalytic Synthesis of Benzylamine Derivatives
| Enzyme | Substrate | Amino Donor | Product | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| ω-Transaminase | Prochiral Ketone | Isopropylamine | Chiral Amine | High ee | researchgate.net |
| Pp-SpuC | Various substituted benzaldehydes | Isopropylamine/Cadaverine | Substituted benzylamines | Excellent | researchgate.net |
| Multi-enzyme cascade | L-Phenylalanine | Alanine/Ammonia | Benzylamine | 6.21 mM | nih.gov |
Flow Chemistry Applications in Benzylamine Synthesis
Flow chemistry, or continuous flow processing, has garnered significant interest as a technology for chemical synthesis due to its numerous advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, precise control over reaction parameters, and the potential for straightforward scalability. durham.ac.ukamt.uknih.gov The application of flow chemistry to the synthesis of benzylamine and its derivatives can lead to more efficient, safer, and scalable manufacturing processes. mdpi.com
Continuous flow reactors, such as microreactors or packed-bed reactors, allow for the rapid optimization of reaction conditions by enabling quick changes in temperature, pressure, and residence time. durham.ac.uk For the synthesis of benzylamines, flow chemistry can be particularly advantageous in managing exothermic reactions and handling hazardous reagents or intermediates. nih.gov For instance, the synthesis of N-benzylhydroxylamine hydrochloride, a precursor for various pharmaceuticals, was successfully optimized using a continuous flow process, leading to a higher yield and improved safety profile compared to batch methods. mdpi.com
The feasibility of continuous synthesis of benzylamine from benzyl alcohol and ammonia has been demonstrated over heterogeneous catalysts in a gas-phase flow reactor. hw.ac.ukhw.ac.uk This tandem dehydrogenation/amination/reduction process highlights the potential for developing continuous manufacturing routes for substituted benzylamines.
Stereoselective Synthesis of Enantiopure this compound Analogs
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of enantiopure compounds is a critical aspect of modern organic and medicinal chemistry. osi.lv For this compound analogs, which may possess a stereocenter at the benzylic position, controlling the stereochemical outcome of the synthesis is paramount.
Chiral Auxiliary-Mediated Approaches
One of the classical and reliable methods for asymmetric synthesis is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org
For the synthesis of chiral benzylamine analogs, a common strategy involves the condensation of a prochiral imine with a chiral auxiliary, followed by a diastereoselective nucleophilic addition to the imine carbon. The chiral auxiliary biases the approach of the nucleophile, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary provides the desired enantiopure amine.
A well-known example is the use of Ellman's tert-butanesulfinamide, which can be condensed with aldehydes or ketones to form N-sulfinyl imines. osi.lv These intermediates undergo diastereoselective addition of various nucleophiles, and the sulfinyl group can be readily cleaved under mild acidic conditions to afford the chiral primary amine. This methodology has been widely applied to the synthesis of a diverse range of chiral amines. osi.lv
While a specific application to this compound is not documented, this approach is general and could be adapted for its synthesis. The starting material would be the corresponding aldehyde, 6-amino-3-methylbenzaldehyde, which would be protected before condensation with the chiral auxiliary.
Asymmetric Catalysis in Benzylamine Formation
Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. nih.gov Various catalytic asymmetric methods have been developed for the synthesis of chiral benzylamines.
One prominent strategy is the asymmetric hydroarylation of N-acyl enamines catalyzed by transition metals, such as nickel. researchgate.net This method allows for the regio- and enantioselective addition of an aryl group to an enamine, providing access to a wide range of structurally diverse and enantioenriched benzylamines. researchgate.net
Another powerful approach is the copper-catalyzed enantioselective aza-Friedel–Crafts reaction between phenols and N-sulfonyl aldimines. nih.gov This reaction provides chiral secondary benzylamines in good to excellent yields and with high enantioselectivities. The catalyst system typically consists of a copper(II) salt and a chiral bis(oxazoline) ligand. nih.gov
Furthermore, catalytic asymmetric α-C(sp³)–H functionalization of unprotected benzylamines has been achieved using chiral pyridoxal (B1214274) catalysis. researchgate.net This biomimetic approach allows for the direct addition of benzylamines to aldehydes, yielding chiral β-amino alcohols with excellent diastereo- and enantioselectivity. researchgate.net
Table 2: Comparison of Asymmetric Catalysis Methods for Benzylamine Synthesis
| Method | Catalyst System | Substrates | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydroarylation | NiH complex | N-acyl enamines, aryl halides | Chiral benzylamines | Broad scope, high enantioselectivity | researchgate.net |
| Aza-Friedel–Crafts Reaction | Cu(II)-bis(oxazoline) | Phenols, N-sulfonyl aldimines | Chiral secondary benzylamines | High yields and enantioselectivities | nih.gov |
| Asymmetric α C–H Addition | Chiral pyridoxal | Benzylamines, aldehydes | Chiral β-amino alcohols | Biomimetic, high diastereo- and enantioselectivity | researchgate.net |
Diastereoselective Synthesis through Intermediate Control
Diastereoselective synthesis relies on the control of stereochemistry in molecules that already possess one or more stereocenters. By carefully choosing reaction conditions and reagents, it is possible to influence the formation of a specific diastereomer.
In the context of synthesizing analogs of this compound that may contain additional stereocenters, diastereoselective reactions are crucial. For example, the reduction of a chiral N-substituted imine can proceed with high diastereoselectivity, where the existing stereocenter on the nitrogen substituent directs the approach of the reducing agent. A trichlorosilane-mediated reduction of N-benzyl enamines has been developed, demonstrating high stereocontrol. unimi.it
The stereoselective synthesis of β-hydroxy enamines, which can be precursors to 1,3-amino alcohols, has been achieved through catalytic asymmetric methods. nih.gov Subsequent diastereoselective hydrogenation of these β-hydroxy enamines can provide access to 1,2-disubstituted-1,3-amino alcohols, which are valuable building blocks in medicinal chemistry. nih.gov
Process Intensification and Scalability Considerations in this compound Production
The successful transition of a synthetic route from the laboratory to industrial-scale production requires careful consideration of process intensification and scalability. Process intensification aims to develop smaller, safer, and more energy-efficient and environmentally friendly processes. Scalability refers to the ability of a process to be implemented at a larger scale without compromising yield, purity, or safety.
For the production of this compound, several factors need to be addressed for a scalable process. The choice of starting materials and reagents should favor those that are readily available, cost-effective, and have a good safety profile. The reaction conditions, such as temperature, pressure, and reaction time, should be optimized to maximize throughput and minimize energy consumption.
The use of continuous flow chemistry, as discussed in section 2.3.3, is a key strategy for process intensification. amt.uk Flow reactors offer superior heat and mass transfer, which can lead to higher yields and selectivities, as well as improved safety, particularly for highly exothermic or hazardous reactions. durham.ac.uk The scalability of flow processes is often more straightforward than for batch processes, as production can be increased by running the process for a longer duration or by using multiple reactors in parallel. durham.ac.uk
Biocatalytic routes also offer significant advantages in terms of process intensification and sustainability. nih.gov Running enzymatic reactions at higher substrate concentrations and optimizing downstream processing for product isolation are critical for developing a cost-effective and scalable biocatalytic process. The development of robust and reusable immobilized enzymes can also contribute to process efficiency. researchgate.net
In the context of reductive amination for benzylamine production, studies have focused on optimizing reaction conditions and catalyst selection to maximize the yield of the desired product while minimizing the formation of byproducts. researchgate.net For a scalable process, minimizing waste and developing efficient purification methods are essential.
Chemical Reactivity and Mechanistic Investigations of 6 Amino 3 Methylbenzylamine
Nucleophilicity and Basic Properties in Organic Transformations
6-Amino-3-methylbenzylamine possesses two primary amine groups: an aliphatic amine (-CH₂NH₂) and an aromatic amine (-NH₂). The aliphatic amino group is generally more basic and a stronger nucleophile than the aromatic amino group due to the lone pair of electrons on the nitrogen being localized. In contrast, the lone pair on the aromatic nitrogen is delocalized into the benzene (B151609) ring, reducing its availability to act as a base or nucleophile. This difference in reactivity would likely dominate its role in organic transformations.
Reactivity in Acylation and Alkylation ReactionsIt is anticipated that acylation and alkylation reactions would occur preferentially at the more nucleophilic benzylic amine.
Acylation: Reaction with acylating agents, such as acetyl chloride or acetic anhydride, would be expected to form the corresponding N-(6-amino-3-methylbenzyl)acetamide. Due to the lower nucleophilicity of the aromatic amine, selective acylation at the benzylic position should be achievable under controlled conditions.
Alkylation: The benzylic amine is susceptible to alkylation with alkyl halides. However, these reactions are often difficult to control and can lead to overalkylation, producing secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. Specific studies would be required to determine the optimal conditions for mono-alkylation.
Participation in Condensation and Imine Formation ReactionsThe formation of imines (Schiff bases) occurs through the condensation of a primary amine with an aldehyde or a ketone.masterorganicchemistry.comfiveable.melibretexts.orgThis reaction is typically reversible and acid-catalyzed.youtube.comoperachem.com
For this compound, the benzylic amine would be the reactive site for imine formation. For example, its reaction with benzaldehyde (B42025) would be expected to yield N-(6-amino-3-methylbenzylidene)aniline. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org Without specific experimental data, the equilibrium constants and reaction rates for this compound remain unknown.
Electrophilic Aromatic Substitution (EAS) Patterns on the Benzene Ring of this compound
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of the reaction are determined by the substituents already present on the ring. masterorganicchemistry.comlibretexts.org In this compound, the ring is substituted with:
An amino group (-NH₂): A strongly activating, ortho-, para-directing group.
A methyl group (-CH₃): A weakly activating, ortho-, para-directing group.
An aminomethyl group (-CH₂NH₂): A weakly activating, ortho-, para-directing group.
The positions on the ring are numbered relative to the aminomethyl group (C1). The amino group is at C6, and the methyl group is at C3. The powerful activating and directing effect of the amino group would be the dominant factor. The available positions for substitution are C2, C4, and C5.
Position C2: Ortho to the aminomethyl group and meta to the methyl and amino groups.
Position C4: Para to the aminomethyl group, ortho to the methyl group, and meta to the amino group.
Position C5: Meta to the aminomethyl group, ortho to the amino group, and meta to the methyl group.
Considering the strong ortho-directing effect of the amino group, substitution would be most strongly favored at position C5. The combined directing effects of the other groups would also influence the final product distribution, but specific experimental verification is absent from the literature.
Mechanistic Elucidation of Key Transformations Involving this compound
Transition State Analysis in Catalyzed Reactions
Transition state analysis provides crucial insights into the energy profile of a reaction, helping to elucidate reaction mechanisms. For reactions involving benzylamines, computational and experimental studies on related systems can illuminate the likely transition states for this compound.
A key area where transition state analysis is applied is in oxidation reactions. For instance, the enzymatic oxidation of benzylamines by monoamine oxidases (MAO) has been studied to understand the nature of the transition state during C-H bond cleavage at the benzylic position. Studies on a series of ring-substituted benzylamines showed a Hammett ρ value of 2.0, which suggests the buildup of significant positive charge at the benzylic carbon in the transition state, indicative of an electron-rich transition state. This implies a mechanism where the hydrogen is removed as a proton.
For this compound, a catalyzed oxidation would likely proceed through a similar transition state. The electron-donating nature of both the amino and methyl groups on the aromatic ring would stabilize a positively charged transition state, potentially accelerating the reaction compared to unsubstituted benzylamine (B48309).
Mechanistic possibilities for such reactions often include hydride transfer, radical processes, or nucleophilic attack. Computational analyses on flavin-catalyzed amine oxidations have suggested that transition states for radical and nucleophilic mechanisms are significantly higher in energy than for a hydride transfer mechanism. Isotope effect studies are also critical in this analysis. For the oxidation of benzylamine, nitrogen isotope effects were found to be consistent with a hydride transfer mechanism.
Table 1: Predicted Isotope Effects for Different Benzylamine Oxidation Mechanisms
| Mechanism | Predicted ¹⁵N Isotope Effect | Consistency with Experimental Data |
|---|---|---|
| Hydride Transfer | 0.992–0.994 | High |
| Radical Mechanism | 0.994–0.996 | Moderate |
| Nucleophilic Attack | ~1.02 | Low |
Data derived from studies on benzylamine oxidation by MAO B.
Radical Reactions and Associated Mechanisms
The benzylic C-H bonds of this compound are susceptible to radical abstraction due to the resonance stabilization of the resulting α-amino radical. This reactivity allows the compound to participate in a variety of radical-mediated C-C and C-N bond-forming reactions.
A common strategy for generating these radicals involves a single-electron transfer (SET) process. Recent research has demonstrated that primary amines like benzylamine can be converted in situ into imines, which then undergo SET to produce resonance-stabilized α-imino radicals. These persistent radicals can then couple with other radical species.
For example, a carbonyl-catalyzed, direct α-cross-coupling of benzylamines with bulky alkyl iodides has been developed. The proposed mechanism involves:
Condensation of the benzylamine with a pyridoxal (B1214274) catalyst to form an imine.
Deprotonation to generate an α-imino carbanion.
Single-electron transfer (SET) from this carbanion to the alkyl iodide, generating an α-imino radical and an alkyl radical.
Radical-radical coupling to form the new C-C bond.
Hydrolysis to release the α-substituted benzylamine product.
This type of radical transformation highlights a powerful method for the α-functionalization of benzylamines, a pathway that would be directly applicable to this compound. The electron-donating groups on the aromatic ring would likely stabilize the radical intermediate, facilitating the reaction.
Influence of Substituents and Reaction Conditions on Reactivity and Regioselectivity
The presence of two different amine groups and a methyl group profoundly influences the reactivity and regioselectivity of this compound. The aromatic amine is a moderate activating group and ortho-, para-director for electrophilic aromatic substitution, while the benzylic amine is a strong nucleophile. The methyl group is a weak activating group and ortho-, para-director.
This differential reactivity is clearly observed in N-arylation reactions. In studies with the isomeric 2-aminobenzylamine, SNAr (Nucleophilic Aromatic Substitution) reactions with active haloaromatics occur with complete chemoselectivity. The reaction takes place exclusively at the more nucleophilic benzylic amine, even when using equimolar amounts of the reactants, avoiding the need for protecting groups. However, in other contexts, such as copper-catalyzed aminations, the aromatic amine can be the reactive site.
The regioselectivity can be controlled by reaction conditions, as summarized below for analogous systems.
Table 2: Regioselectivity in Reactions of Aminobenzylamines
| Reaction Type | Reagents | Solvent | Key Condition | Outcome |
|---|---|---|---|---|
| SNAr Displacement | 2-Nitrofluorobenzene, K₂CO₃ | DMSO | Thermal (125 °C) | Selective N-arylation at the aromatic amine. |
| Acceptorless Dehydrogenation | Primary Alcohols, Pt/CeO₂ | Toluene (B28343) | High Temperature | Condensation at the aromatic amine to form quinazolines. |
Substituents on the aromatic ring also play a critical role. In the copper-catalyzed amination of benzylamine boronate esters, both electron-donating and electron-withdrawing substituents are well-tolerated on the benzylamine substrate and the aniline (B41778) coupling partner, demonstrating the robustness of the catalytic system.
Functional Group Compatibility and Protective Group Strategies
The presence of two nucleophilic amine groups in this compound presents a significant challenge for functional group compatibility and often necessitates protective group strategies for selective transformations. The aromatic amine and the benzylic amine have different pKa values and nucleophilicity, which can sometimes be exploited for selective reactions without protection.
However, for many transformations, protecting one of the amine groups is essential. The choice of protecting group is critical and must be orthogonal, meaning one group can be removed without affecting the other.
Common Protective Group Strategies for Amines:
Boc (tert-Butoxycarbonyl): This group is widely used for protecting amines. It is stable under a variety of conditions but is easily removed with acid (e.g., trifluoroacetic acid). It would likely protect both amines, but differential protection could be achieved under carefully controlled conditions.
Cbz (Carboxybenzyl): Stable to acidic and basic conditions, the Cbz group is typically removed by catalytic hydrogenation. This removal condition could potentially affect other reducible functional groups in the molecule.
Acyl Groups (e.g., Acetyl): Acylation is a common method for protecting amines. N-acylation of 2-aminobenzylamine, for example, is a key step in the synthesis of certain dihydroquinazolines.
The challenge in a molecule like this compound is achieving selective protection. The benzylic amine is generally more nucleophilic and less sterically hindered than the aromatic amine, which could allow for its selective protection under kinetic control with a bulky protecting group reagent. Conversely, the electronic nature of the aromatic amine can be modulated to favor its protection. The development of a synthetic route involving this compound would require careful consideration of the sequence of protection and deprotection steps to ensure high yields and avoid unwanted side reactions.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-aminobenzylamine |
| Trifluoroacetic acid |
| 2-Nitrofluorobenzene |
Derivatization and Application As a Versatile Chemical Building Block
Application in the Construction of Macrocyclic Structures
No research articles or patents were identified that describe the incorporation of 6-Amino-3-methylbenzylamine into macrocyclic frameworks.
Coordination Chemistry of 6 Amino 3 Methylbenzylamine As a Ligand
Influence of Ligand Structure on Electronic and Steric Properties of Metal Complexes
There is a notable absence of published research specifically detailing the coordination chemistry of 6-Amino-3-methylbenzylamine. Consequently, there are no available experimental or theoretical data to report on the influence of its structure on the electronic and steric properties of its metal complexes. The unique positioning of the amino and methyl groups on the benzylamine (B48309) framework suggests that it could act as a bidentate or monodentate ligand, but without empirical studies, any discussion of its electronic (e.g., sigma-donating or pi-accepting capabilities) or steric effects (e.g., cone angle or steric hindrance) would be entirely speculative.
Reaction Chemistry of Metal-6-Amino-3-methylbenzylamine Complexes
Consistent with the lack of information on the synthesis and characterization of metal complexes involving this compound, there is no scientific literature available on the reaction chemistry of such complexes. Studies on the reactivity of metal centers coordinated to this ligand, including ligand substitution, redox reactions, or catalytic activity, have not been reported.
Polymerization Chemistry Involving 6 Amino 3 Methylbenzylamine
Exploration of 6-Amino-3-methylbenzylamine as a Monomer Unit for Polymer Synthesis
The presence of two reactive amine groups in this compound allows it to act as a building block, or monomer, for the creation of new polymer chains. These polymers can be synthesized through various polymerization techniques, primarily leveraging the reactivity of the amino groups with other complementary functional groups.
Polycondensation Reactions
Polycondensation, a type of step-growth polymerization, is a primary route for incorporating this compound into a polymer backbone. This process involves the reaction of the diamine monomer with a comonomer containing at least two functional groups that can react with amines, such as carboxylic acid or acyl chloride groups, leading to the formation of a larger polymer chain and a small molecule byproduct, typically water or hydrogen chloride.
The reaction of this compound with various dicarboxylic acids or their derivatives can yield a range of polyamides with unique properties. The general reaction scheme for the polycondensation of this compound with a generic dicarboxylic acid is depicted below:
n H₂N-CH₂(C₆H₃)(CH₃)NH₂ + n HOOC-R-COOH → [-NH-CH₂(C₆H₃)(CH₃)NH-CO-R-CO-]ₙ + 2n H₂O
The properties of the resulting polyamide are highly dependent on the structure of the dicarboxylic acid comonomer (R group). For instance, using an aliphatic dicarboxylic acid would result in a more flexible polymer, while an aromatic dicarboxylic acid would lead to a more rigid and thermally stable material.
Table 1: Hypothetical Properties of Polyamides Derived from this compound and Various Dicarboxylic Acids
| Dicarboxylic Acid Comonomer | Resulting Polyamide Structure | Expected Glass Transition Temperature (Tg) | Expected Melting Temperature (Tm) |
| Adipic Acid | Aliphatic-Aromatic | Moderate | Moderate |
| Terephthalic Acid | Fully Aromatic | High | High |
| Sebacic Acid | Aliphatic-Aromatic | Low | Moderate |
This table presents hypothetical data for illustrative purposes, based on general principles of polymer chemistry.
Ring-Opening Polymerization Initiated or Catalyzed by Benzylamine (B48309) Derivatives
The benzylamine moiety of this compound can act as an initiator or catalyst in the ring-opening polymerization (ROP) of cyclic monomers, such as lactones (e.g., ε-caprolactone) and lactides. In this process, the amine group attacks the electrophilic carbonyl carbon of the cyclic ester, leading to the opening of the ring and the formation of a propagating species with an amide linkage at one end and a hydroxyl group at the other. This process can be used to synthesize polyester (B1180765) chains with a this compound-derived end group.
The initiation step can be represented as follows:
H₂N-CH₂(C₆H₃)(CH₃)NH₂ + O=C(O)-(CH₂)₅ → H₂N-CH₂(C₆H₃)(CH₃)NH-CO-(CH₂)₅-OH
Subsequent addition of monomer units to the hydroxyl end leads to the growth of the polyester chain. The primary amino group on the aromatic ring can remain available for further functionalization or for cross-linking reactions.
Functionalization of Polymeric Materials via this compound
The reactive amino groups of this compound can be utilized to modify the surface or bulk properties of existing polymers. This functionalization can introduce new properties such as improved adhesion, increased hydrophilicity, or the ability to participate in further chemical reactions.
For example, polymers containing electrophilic groups such as epoxides, isocyanates, or acyl chlorides can be readily functionalized by reacting them with this compound. This process grafts the this compound moiety onto the polymer backbone. The remaining free amino group can then be used for a variety of purposes, including the immobilization of bioactive molecules, the attachment of cross-linking agents, or to alter the solubility of the polymer.
Advanced Structural Characterization of this compound-Based Polymers
A comprehensive understanding of the structure of polymers derived from this compound is crucial for establishing structure-property relationships. A variety of advanced analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the detailed chemical structure of the polymer. Specific proton and carbon signals corresponding to the aromatic ring, the methyl group, the methylene (B1212753) bridge, and the amide or other newly formed linkages can confirm the incorporation of the this compound unit into the polymer chain and provide information about the polymer's microstructure.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the polymer. For polyamides derived from this compound, characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide group (around 1650 cm⁻¹), and C-N stretching would be expected.
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers. This information is critical as it significantly influences the mechanical and thermal properties of the material.
Table 2: Expected Spectroscopic Data for a Polyamide of this compound and Adipic Acid
| Technique | Expected Characteristic Signals/Peaks |
| ¹H NMR | Aromatic protons, methylene protons adjacent to amine and aromatic ring, methyl protons, aliphatic protons from adipic acid, amide protons. |
| ¹³C NMR | Aromatic carbons, methylene carbon, methyl carbon, carbonyl carbon of amide, aliphatic carbons from adipic acid. |
| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~3030 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1650 (amide C=O stretch), ~1540 (N-H bend). |
This table presents expected data based on known spectroscopic correlations for similar structures.
Investigation of Polymerization Mechanisms and Kinetics
Studying the mechanisms and kinetics of polymerization reactions involving this compound provides fundamental insights into the reaction pathways and allows for the optimization of reaction conditions to control polymer properties.
For polycondensation reactions, the kinetics typically follow a step-growth model. The rate of polymerization can be influenced by factors such as temperature, catalyst concentration (if used), and the reactivity of the comonomers. The differing reactivity of the aromatic and benzylic amine groups of this compound could lead to interesting kinetic profiles and potentially allow for selective reactions under specific conditions.
In the case of ring-opening polymerization initiated by this compound, kinetic studies would involve monitoring the monomer conversion over time. These studies can help to determine the rate constants for initiation and propagation, providing a deeper understanding of the polymerization process and enabling the synthesis of polymers with controlled molecular weights and narrow distributions.
Catalytic Applications of 6 Amino 3 Methylbenzylamine and Its Derivatives
Use as an Organocatalyst in Specific Reaction Classes
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents a promising area for the application of 6-amino-3-methylbenzylamine. The presence of two amine groups allows for various modes of activation.
The primary amine groups of this compound could potentially participate in reactions that proceed through iminium or enamine intermediates. For instance, benzylamine (B48309) derivatives have been explored in asymmetric α-C-H functionalization of amines. researchgate.net In a similar vein, this compound could potentially catalyze aldol (B89426) or Michael reactions by forming a nucleophilic enamine with a carbonyl compound.
Furthermore, benzylamines have been involved in metal-free oxidative coupling reactions. acs.org Salicylic acid derivatives have been used as organocatalysts to promote the oxidative coupling of benzylamines to imines under an oxygen atmosphere. acs.org While in this case the benzylamine is the substrate, it highlights the reactivity of the amine group which could be harnessed in a catalytic cycle. The bifunctional nature of this compound might also allow it to act as a bifunctional catalyst, where one amine group activates one substrate while the other interacts with a co-catalyst or another substrate.
Below is an illustrative table showing the kind of data that would be collected in studies of this compound as an organocatalyst in a hypothetical Michael addition reaction.
| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| 1 | Toluene (B28343) | 25 | 10 | Data Not Available | Data Not Available |
| 2 | CH2Cl2 | 25 | 10 | Data Not Available | Data Not Available |
| 3 | THF | 0 | 10 | Data Not Available | Data Not Available |
| 4 | Toluene | 25 | 5 | Data Not Available | Data Not Available |
Integration into Metal-Ligand Catalytic Systems
The two amine functionalities of this compound make it a candidate for use as a ligand in metal-catalyzed reactions. Diamine ligands are known to be effective in a variety of transformations, including copper-catalyzed cross-coupling reactions. nih.govresearchgate.net
If resolved into its enantiomers, or modified to introduce chirality, this compound could serve as a chiral ligand for asymmetric catalysis. Chiral benzylamine-related systems have been recognized for their potential as chiral auxiliary reagents. google.com The development of chiral ligands is a cornerstone of asymmetric synthesis, and amino acids and peptides are often used as a basis for such ligands in metal-catalyzed reactions. mdpi.com A chiral derivative of this compound could potentially be used in ruthenium-catalyzed transfer hydrogenation of ketones, similar to other diamine ligands. nih.gov
The design of such a ligand would involve creating a rigid structure to allow for effective enantiocontrol. The distance and relative orientation of the two nitrogen atoms would be crucial for coordinating to a metal center and creating a well-defined chiral environment.
In a metal-ligand catalytic system, this compound could act as a bidentate ligand, coordinating to the metal through both nitrogen atoms. This chelation can enhance the stability and activity of the catalyst. Metal-ligand cooperation is a concept where the ligand is not just a spectator but actively participates in the catalytic cycle, for example, by acting as a proton shuttle. scholaris.ca The amine groups of a this compound ligand could potentially play such a role.
Investigating the catalytic cycle would involve identifying the active catalytic species and any intermediates. Spectroscopic techniques, such as NMR and X-ray crystallography, would be essential in characterizing these species. The electronic and steric properties of the ligand, influenced by the methyl group and the substitution pattern on the aromatic ring, would play a significant role in the reactivity of the metal center.
An illustrative data table for the performance of a hypothetical chiral metal complex of a this compound derivative in an asymmetric hydrogenation reaction is presented below.
| Entry | Metal Precursor | Substrate | Pressure (bar) | Conversion (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| 1 | [RuCl2(p-cymene)]2 | Acetophenone | 50 | Data Not Available | Data Not Available |
| 2 | Rh(cod)2BF4 | Methyl acetoacetate | 20 | Data Not Available | Data Not Available |
| 3 | Ir(cod)Cl]2 | Iminium ion | 50 | Data Not Available | Data Not Available |
Role as a Promotor or Co-catalyst in Various Transformations
In some catalytic reactions, an amine can act as a promoter or co-catalyst by activating the main catalyst or one of the substrates. For example, in certain reactions, a base is required to deprotonate a substrate or a catalyst precursor, and an amine can serve this purpose. The basicity of the two amine groups in this compound could allow it to function in this capacity.
Furthermore, in reactions involving metal catalysts, an amine can sometimes influence the aggregation state of the catalyst or prevent catalyst deactivation, thereby acting as a promoter of catalytic activity. The specific role would be highly dependent on the reaction conditions and the nature of the main catalytic system.
Biocatalytic Systems for the Synthesis or Transformation of this compound
Biocatalysis offers environmentally friendly routes for the synthesis and transformation of chemical compounds. nih.gov Transaminases are enzymes that can be used for the synthesis of a range of substituted benzylamines from the corresponding ketones. researchgate.net A biocatalytic route to this compound could potentially be developed using a transaminase that accepts 2-amino-5-methylbenzaldehyde (B1611670) or a related ketone as a substrate.
Conversely, this compound could serve as a substrate for enzymes that can perform further transformations. For example, oxidases could potentially be used to selectively oxidize one of the amine groups or the methyl group on the aromatic ring, leading to functionalized derivatives. The development of such biocatalytic systems would likely involve enzyme screening and protein engineering to achieve the desired activity and selectivity.
Advanced Spectroscopic and Analytical Methodologies for Investigating 6 Amino 3 Methylbenzylamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 6-Amino-3-methylbenzylamine, NMR provides a detailed map of the hydrogen and carbon atom environments, allowing for the unambiguous assignment of its molecular structure.
Expected ¹H NMR Spectral Data for this compound (Predicted)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H2 | ~6.5 | s |
| H4 | ~6.8 | d |
| H5 | ~6.9 | d |
| -CH₃ | ~2.3 | s |
| -CH₂- | ~3.8 | s |
| -NH₂ (benzyl) | ~1.5 (broad) | s |
| -NH₂ (aromatic) | ~4.5 (broad) | s |
Expected ¹³C NMR Spectral Data for this compound (Predicted)
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | ~125 |
| C2 | ~115 |
| C3 | ~138 |
| C4 | ~120 |
| C5 | ~128 |
| C6 | ~145 |
| -CH₃ | ~21 |
| -CH₂- | ~46 |
Multi-Dimensional NMR for Complex Structure Elucidation
To unequivocally assign the proton and carbon signals of this compound and to determine through-bond and through-space correlations, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): A 2D NMR technique that reveals proton-proton couplings within the molecule. For this compound, COSY would be instrumental in confirming the connectivity between the aromatic protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the carbon atoms attached to protons, such as the aromatic CH groups, the methyl group, and the benzylic methylene (B1212753) group.
Dynamic NMR for Conformational and Exchange Processes
Dynamic NMR (DNMR) is a powerful method for studying the rates of intramolecular processes that occur on the NMR timescale. In the case of this compound, DNMR could be utilized to investigate several dynamic processes:
Amine Proton Exchange: The protons of the two amino groups can undergo chemical exchange with each other and with any protic solvent present. The rate of this exchange can be influenced by temperature, concentration, and pH. Variable temperature (VT) NMR experiments could provide information on the activation energy of this exchange process.
Rotational Barriers: There might be restricted rotation around the C-N bonds, particularly if there is significant steric hindrance or electronic effects. DNMR could potentially be used to measure the energy barrier for rotation around the C(aromatic)-NH₂ bond.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could be used to:
Characterize Polymorphs: If the compound can exist in different crystalline forms (polymorphs), ssNMR can distinguish between them, as the chemical shifts and other NMR parameters are sensitive to the local environment in the crystal lattice.
Study intermolecular interactions: ssNMR can provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state. This is particularly relevant for this compound due to the presence of two amino groups that can act as hydrogen bond donors.
Advanced Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Molecular Interactions
FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups. Analysis of a structurally similar compound, (R)-R-methylbenzylamine, shows characteristic peaks for the amine and phenyl groups researchgate.net.
Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic -NH₂ | N-H Symmetric Stretch | ~3350 |
| Aromatic -NH₂ | N-H Asymmetric Stretch | ~3450 |
| Benzyl (B1604629) -NH₂ | N-H Stretch | ~3300-3400 (doublet) |
| Aromatic C-H | C-H Stretch | ~3000-3100 |
| Aliphatic C-H (-CH₃, -CH₂) | C-H Stretch | ~2850-2960 |
| Aromatic C=C | C=C Stretch | ~1500-1600 |
| Benzyl -NH₂ | N-H Bend (Scissoring) | ~1600 |
| Aromatic C-N | C-N Stretch | ~1250-1350 |
| Aliphatic C-N | C-N Stretch | ~1020-1250 |
FTIR is also highly sensitive to hydrogen bonding. The N-H stretching vibrations of the amino groups are expected to be broad and shifted to lower wavenumbers if intermolecular hydrogen bonding is present.
Raman Spectroscopy for Vibrational Fingerprinting and Structural Insights
Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of a molecule. It is particularly useful for studying non-polar bonds and symmetric vibrations. A study on 6-Amino-1,3-dimethyl-uracil highlights the utility of combining FT-Raman and FT-IR spectroscopy for a comprehensive vibrational analysis researchgate.net.
Expected Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic Ring Breathing | ~1000 | Strong |
| Aromatic C-H Stretch | ~3050 | Strong |
| Methyl C-H Symmetric Stretch | ~2920 | Medium |
| C-N Stretch | ~1300 | Medium |
| -NH₂ Bending | ~1620 | Weak |
Raman spectroscopy would be particularly valuable for probing the vibrations of the aromatic ring, providing a detailed fingerprint of the substitution pattern. Furthermore, changes in the Raman spectrum upon interaction with other molecules could provide insights into intermolecular interactions.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structure of compounds. For a molecule like this compound, both high-resolution and tandem mass spectrometry provide critical insights.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining a compound's elemental formula by measuring its mass with extremely high accuracy, typically to four or five decimal places. measurlabs.comresearchgate.net For this compound, with a chemical formula of C₈H₁₂N₂, the theoretical monoisotopic (exact) mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁴N). missouri.edu
This high level of precision allows researchers to distinguish this compound from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions. For instance, a compound with the formula C₉H₁₆O would have the same nominal mass of 136 but a different exact mass, making HRMS a powerful tool for formula confirmation. measurlabs.com The accuracy of HRMS is such that measured mass values are typically within a few parts per million (ppm) of the theoretical value, as demonstrated in studies of other complex organic molecules. nist.gov
Table 1: Theoretical Exact Mass Calculation for this compound (C₈H₁₂N₂) and an Isobaric Compound | Atom | Quantity | Isotopic Mass (Da) | Subtotal (Da) | | :--- | :--- | :--- | :--- | | For C₈H₁₂N₂ | | Carbon (¹²C) | 8 | 12.000000 | 96.000000 | | Hydrogen (¹H) | 12 | 1.007825 | 12.093900 | | Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 | | Total Exact Mass | | | 136.100048 | | For an Isobaric Example: C₉H₁₆O | | Carbon (¹²C) | 9 | 12.000000 | 108.000000 | | Hydrogen (¹H) | 16 | 1.007825 | 16.125200 | | Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 | | Total Exact Mass | | | 140.120115 |
Note: This table illustrates the principle of exact mass determination. The isobaric compound is hypothetical for comparison.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org In an MS/MS experiment, ions of this compound (e.g., the protonated molecule [M+H]⁺ with m/z 137.1) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule.
For benzylamines, fragmentation is often charge-directed and typically involves cleavage of the bonds adjacent to the amine and the aromatic ring. nih.govacs.orgresearchgate.net Key fragmentation pathways for protonated this compound would likely include:
Neutral loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to the formation of a stable benzylic carbocation. researchgate.net
Benzylic cleavage: Cleavage of the C-C bond between the methylene group and the aromatic ring, resulting in characteristic ions.
Cleavage of the aromatic ring: Further fragmentation of the ring structure can occur at higher collision energies.
By analyzing the masses of these fragments, the connectivity of the atoms in the original molecule can be deduced.
Table 2: Predicted Key Fragments for Protonated this compound ([C₈H₁₂N₂ + H]⁺) in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Structure | Neutral Loss | Fragment Ion (m/z) |
|---|---|---|---|
| 137.1 | [C₈H₁₁N₂]⁺ | NH₃ | 120.1 |
| 137.1 | [C₇H₈N]⁺ | CH₄N | 106.1 |
| 120.1 | [C₈H₉]⁺ | HCN | 93.1 |
Note: These predicted fragments are based on general fragmentation rules for benzylamines and require experimental verification.
X-ray Diffraction (XRD) Analysis
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) provides precise information on the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. carleton.edu To perform this analysis, a suitable single crystal of this compound would be required. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is used to construct a three-dimensional model of the electron density, from which the atomic positions can be determined. carleton.eduyoutube.com
While no published crystal structure for this compound is currently available, an SCXRD analysis would yield a comprehensive dataset detailing its solid-state architecture. This technique is routinely used to characterize similar organic molecules, confirming molecular connectivity and revealing intermolecular interactions such as hydrogen bonding. jhu.edumdpi.com
Table 3: Typical Parameters Obtained from a Single-Crystal XRD Experiment
| Parameter | Description |
|---|---|
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | Describes the symmetry elements within the unit cell. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The (x, y, z) position of each non-hydrogen atom in the unit cell. |
| Bond Lengths & Angles | Precise measurements of the distances and angles between bonded atoms. |
| Intermolecular Interactions | Identification of hydrogen bonds, π-stacking, and other non-covalent interactions. |
Powder X-ray Diffraction for Polymorphism and Crystallinity Studies
Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze the bulk properties of a crystalline solid. creative-biostructure.com It is particularly crucial for studying polymorphism—the ability of a compound to exist in multiple crystal forms. rigaku.comresearchgate.netresearchgate.net Each polymorph has a unique crystal lattice and will therefore produce a distinct PXRD pattern, characterized by a specific set of diffraction peak positions (2θ angles) and relative intensities. creative-biostructure.com
By comparing the PXRD pattern of a bulk sample of this compound to reference patterns, one can identify the specific crystalline form present, assess its purity, and detect the presence of any amorphous content. rigaku.comresearchgate.net This is critical in pharmaceutical and materials science, as different polymorphs can have different physical properties. researchgate.net
Table 4: Illustrative PXRD Data for Two Hypothetical Polymorphs of this compound
| 2θ Angle (°) - Form A | Relative Intensity (%) - Form A | 2θ Angle (°) - Form B | Relative Intensity (%) - Form B |
|---|---|---|---|
| 10.5 | 100 | 11.2 | 85 |
| 15.2 | 80 | 14.8 | 100 |
| 21.1 | 95 | 22.5 | 60 |
| 25.8 | 65 | 26.1 | 75 |
Note: This table is a hypothetical illustration of how PXRD patterns can differentiate between polymorphs.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
The this compound molecule itself is not chiral. However, chiral derivatives can be readily synthesized, for example, by reacting the primary amino group with a chiral reagent or by resolving a derivative that contains a new stereocenter. The stereochemistry of these derivatives can be investigated using chiroptical spectroscopy.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. libretexts.org It measures the differential absorption of left- and right-circularly polarized light. libretexts.org A CD spectrum plots this difference as a function of wavelength, and the resulting positive or negative peaks are known as Cotton effects. For a pair of enantiomers, the CD spectra are mirror images of each other.
CD spectroscopy is widely used for the stereochemical analysis of chiral amines and their derivatives. utexas.edunsf.gov By forming a derivative of a chiral amine with a chromophoric molecule, a distinct CD signal can be induced, allowing for the determination of its absolute configuration and enantiomeric excess. nsf.govutexas.eduhindsinstruments.com This approach would be applicable to chiral derivatives of this compound, providing crucial information about their three-dimensional structure in solution.
Table 5: Expected Circular Dichroism Data for Enantiomeric Derivatives of this compound
| Enantiomer | Wavelength of Max Absorption (λₘₐₓ, nm) | Sign of Cotton Effect | Molar Ellipticity ([θ]) |
|---|---|---|---|
| (R)-Derivative | 330 | Positive (+) | +15,000 |
| (S)-Derivative | 330 | Negative (-) | -15,000 |
Note: This table illustrates the principle that enantiomers produce mirror-image CD spectra. The specific values are hypothetical.
Advanced Chromatographic Techniques for Separation Science
The precise characterization and quantification of this compound rely on sophisticated separation techniques capable of resolving it from impurities and complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical methodologies widely employed for these purposes.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the concentration of this compound. The method's versatility allows for the separation of the target compound from structurally similar impurities, isomers, and degradation products.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of benzylamine (B48309) derivatives. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of this compound is primarily governed by hydrophobic interactions between the molecule and the stationary phase. The elution strength of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, can be adjusted to optimize the separation.
For effective separation of aromatic amines, C18 columns are widely utilized. The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. The retention time can be influenced by several factors, including the organic modifier concentration, pH of the mobile phase, and column temperature. The use of ion-pairing reagents can sometimes be employed to improve peak shape and retention for basic compounds like amines.
Quantitative analysis is typically performed using an external standard method. A calibration curve is constructed by plotting the peak area of the analyte against known concentrations of a standard. The concentration of this compound in a sample is then determined by interpolating its peak area on this curve. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Illustrative HPLC Parameters for the Analysis of Benzylamine Derivatives
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with a buffer modifier (e.g., sulfuric acid) sielc.com |
| Detection | UV at 210 nm sielc.com |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds, including this compound, particularly within complex mixtures. This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
Prior to GC-MS analysis, derivatization is often necessary for polar compounds like amines to increase their volatility and thermal stability. sigmaaldrich.com Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization technique for amines. nih.gov This process replaces the active hydrogen atoms on the amino group with trimethylsilyl (TMS) groups, resulting in a less polar and more volatile derivative that is amenable to GC analysis. nih.gov
The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column, typically coated with a non-polar stationary phase like 5% phenyl-polydimethylsiloxane, separates the components of the mixture based on their boiling points and interactions with the stationary phase.
As the separated components elute from the column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), causing them to fragment into a unique pattern of ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The mass spectrum of 3-methylbenzylamine, an isomer of the target compound, shows a molecular ion peak corresponding to its mass-to-charge ratio (m/z). chemicalbook.com The fragmentation pattern provides structural information that aids in the definitive identification of the compound. For instance, the mass spectrum of the related compound α-methylbenzylamine shows characteristic fragment ions. nist.gov
Table 2: Typical GC-MS Parameters for the Analysis of Derivatized Amines
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi-5MS) nih.gov |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 60 °C, ramped to 280 °C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | 40-450 amu |
Theoretical and Computational Studies on 6 Amino 3 Methylbenzylamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Amino-3-methylbenzylamine. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. By finding the minimum energy conformation, DFT provides insights into bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's shape and steric properties. For substituted benzylamines, DFT has been employed to study their electronic and structural characteristics. researchgate.net
A typical output from a DFT geometry optimization for this compound would include the following parameters. Please note that the data in the table below is representative for a molecule of this type and is presented for illustrative purposes.
| Parameter | Optimized Value |
| C-C (aromatic) bond length | ~1.39 - 1.41 Å |
| C-N (amine) bond length | ~1.40 Å |
| C-C (methyl) bond length | ~1.51 Å |
| C-N-H bond angle | ~110-112° |
| Dihedral Angle (ring-CH2-NH2) | Varies with conformation |
Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular energies and properties. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking and for situations where high accuracy is paramount. For derivatives of benzothiazole, ab initio methods have been used to calculate theoretical vibrational spectra. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational landscape by exploring the different spatial arrangements of the benzylamine (B48309) side chain relative to the aromatic ring. These simulations can also provide insights into how the molecule interacts with other molecules, such as solvents or potential binding partners, which is crucial for understanding its behavior in different environments. Atomistic molecular dynamics simulations have been utilized to study the interfacial behavior of various amine compounds. ulisboa.pt
Prediction of Spectroscopic Parameters from Computational Models
Computational models can predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra. Theoretical calculations of vibrational frequencies (infrared and Raman spectra) can help assign experimental peaks to specific molecular vibrations. acs.orgresearchgate.net Furthermore, the prediction of NMR chemical shifts can assist in structure elucidation. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to UV-Visible absorption spectra. materialsciencejournal.org
Below is a table of predicted spectroscopic data for a molecule like this compound, based on typical computational outputs.
| Spectroscopic Data | Predicted Value |
| Vibrational Frequency (N-H stretch) | ~3300-3500 cm⁻¹ |
| ¹H NMR Chemical Shift (aromatic H) | ~6.5-7.5 ppm |
| ¹³C NMR Chemical Shift (aromatic C) | ~110-150 ppm |
| Electronic Transition (λmax) | ~250-300 nm |
Computational Analysis of Reaction Pathways and Transition States
Computational chemistry can be used to explore the potential chemical reactions of this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, the structures of transition states, and the activation energies. This information is invaluable for understanding reaction mechanisms and predicting reaction outcomes. For instance, the mechanism of benzylamine additions to olefins has been studied using kinetic experiments. Similarly, computational studies have shed light on the reaction mechanisms of substituted benzylamines in various chemical transformations. mdpi.com
Investigation of Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov For aromatic amines, the HOMO is often localized on the aromatic ring and the amino group, suggesting that these are the primary sites for electrophilic attack. researchgate.net
Solvation Models and Environmental Effects on this compound Reactivity
Solvation models are broadly categorized into two main types: explicit and implicit models. wikipedia.orgfiveable.me
Explicit Solvation Models: These models treat individual solvent molecules as distinct entities that interact with the solute. fiveable.me This approach provides a detailed and physically realistic picture of the immediate solvent environment, capturing specific interactions like hydrogen bonding. fiveable.me However, the high computational cost associated with modeling a large number of solvent molecules often makes this method impractical for complex systems or extensive reaction dynamic studies. wikipedia.orgwikipedia.org
Implicit Solvation Models: Also known as continuum models, these approaches represent the solvent as a continuous medium with averaged properties, such as the dielectric constant. wikipedia.orgfiveable.me This simplification significantly reduces the computational expense, allowing for the study of larger molecular systems and longer simulation times. fiveable.me Popular implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). handwiki.orgwikipedia.org
The Polarizable Continuum Model (PCM) places the solute molecule within a cavity in a polarizable dielectric continuum. wikipedia.orghandwiki.orguni-muenchen.de The solute's charge distribution polarizes the surrounding medium, which in turn creates a reaction field that interacts with the solute. ucsb.edu This self-consistent reaction field (SCRF) approach is effective in capturing the bulk electrostatic effects of the solvent. q-chem.com
The Conductor-like Screening Model (COSMO) is another widely used implicit solvation model. wikipedia.orgresearchgate.net In the COSMO model, the solute is initially treated as if it were in a perfect conductor, which simplifies the calculation of the screening charges on the cavity surface. wikipedia.orgtaylorandfrancis.com These charges are then scaled to account for the actual dielectric constant of the solvent, providing a robust and efficient method for calculating solvation energies. wikipedia.orgscm.com
The choice of solvent can have a profound impact on the reactivity of this compound. Polar solvents, for instance, are likely to stabilize polar or charged transition states, which can accelerate certain reactions. researchgate.netajpojournals.org Conversely, nonpolar solvents might be more suitable for reactions involving nonpolar species. ajpojournals.org Computational studies can quantify these effects by calculating key thermodynamic and kinetic parameters, such as activation energies and reaction free energies, in different simulated solvent environments.
To illustrate the potential influence of different solvation models on a hypothetical reaction involving an amino-benzylamine derivative, the following data table presents theoretical calculations of the activation energy for a nucleophilic substitution reaction. It is important to note that this data is illustrative and not based on actual computational studies of this compound.
| Solvation Model | Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Gas Phase | None | 1.0 | 25.8 |
| PCM | Water | 78.4 | 18.2 |
| COSMO | Water | 78.4 | 18.5 |
| PCM | Acetonitrile | 36.6 | 20.1 |
| COSMO | Acetonitrile | 36.6 | 20.4 |
| PCM | Chloroform | 4.8 | 23.5 |
| COSMO | Chloroform | 4.8 | 23.9 |
Future Directions and Emerging Research Avenues for 6 Amino 3 Methylbenzylamine
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Table 1: Potential AI and ML Applications in 6-Amino-3-methylbenzylamine Research
| Application Area | Specific Task | Potential Outcome |
| Molecule Design | De novo generation of derivatives | Identification of novel compounds with high predicted activity and selectivity. |
| Synthesis Planning | Retrosynthesis and forward reaction prediction | Discovery of more efficient and sustainable synthetic routes. |
| Reaction Optimization | Fine-tuning of parameters (catalyst, solvent, temp.) | Maximization of reaction yields and minimization of byproducts. ucla.edu |
| Property Prediction | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties | Early-stage de-risking of potential drug candidates based on the this compound scaffold. openmedicinalchemistryjournal.com |
Development of Novel Methodologies for its Functionalization
The functionalization of the this compound core is key to diversifying its properties and applications. Modern synthetic organic chemistry offers a toolkit of novel methodologies that could be applied to selectively modify its structure.
One promising avenue is the direct C-H functionalization, a powerful strategy that allows for the modification of carbon-hydrogen bonds without the need for pre-functionalized starting materials. morressier.com This approach could enable the introduction of new substituents onto the aromatic ring of this compound, providing a direct route to a diverse library of analogues. Another area of exploration is the use of advanced catalytic systems. For example, copper-catalyzed cross-dehydrogenative coupling presents a practical route to α-substituted primary benzylamines, a transformation that could be adapted for the benzylic position of this compound. nih.gov Similarly, copper-catalyzed three-component reactions involving styrenes and amines offer a direct assembly of complex benzylamine (B48309) derivatives. nih.gov
Directed lithiation is another established yet powerful technique for achieving regioselective functionalization of substituted benzylamines. researchgate.net The existing amino and methyl groups on the this compound ring could direct metallation to specific positions, allowing for the precise introduction of a wide range of electrophiles. researchgate.net
Table 2: Emerging Functionalization Strategies
| Methodology | Target Site on this compound | Potential New Structures |
| Direct C-H Functionalization | Aromatic ring C-H bonds | Arylated, alkylated, or halogenated derivatives. morressier.com |
| Copper-Catalyzed Coupling | Benzylic C-H bond | α-Substituted benzylamine derivatives. nih.gov |
| Directed Ortho-Lithiation | Aromatic ring positions adjacent to existing groups | Regioselectively substituted analogues. researchgate.net |
| Multi-Component Reactions | Amine functional groups | Complex scaffolds with diverse side chains. mdpi.comnih.gov |
Exploration in Advanced Materials Science Applications (e.g., stimuli-responsive materials, self-assembly)
The unique structural features of this compound, namely its primary amine groups and aromatic ring, make it an intriguing building block for advanced materials. rsc.org A particularly exciting frontier is the development of stimuli-responsive or "smart" materials, which change their properties in response to external triggers like pH, light, or temperature. nih.govencyclopedia.pub The amino groups of this compound are pH-responsive, capable of being protonated or deprotonated. Incorporating this molecule into a polymer backbone could yield hydrogels or surfaces that swell, shrink, or alter their charge based on the acidity of their environment. rsc.org
The principle of self-assembly, where molecules spontaneously organize into ordered structures, is fundamental to supramolecular chemistry and materials science. acs.org The hydrogen bonding capabilities of the two amine groups, coupled with potential π-π stacking interactions from the aromatic ring, suggest that this compound or its derivatives could self-assemble into well-defined nanostructures like fibers, sheets, or vesicles. Such materials could find applications in areas ranging from tissue engineering to molecular electronics. researchgate.net
Interdisciplinary Research with Other Fields of Chemistry (e.g., Supramolecular Chemistry, Green Chemistry)
The potential of this compound extends beyond single disciplines, inviting collaboration with other fields of chemistry.
In Supramolecular Chemistry , the molecule can be viewed as a "molecular module" or building block for constructing larger, functional architectures. google.com Its ability to form multiple hydrogen bonds makes it a candidate for designing molecular recognition agents, where it could selectively bind to other molecules or ions. This could be leveraged in the creation of chemical sensors or novel separation materials.
In Green Chemistry , the focus is on developing environmentally benign chemical processes. Research into the synthesis and derivatization of this compound could prioritize green principles. This includes exploring solvent-free reaction conditions, employing recyclable heterogeneous catalysts, and designing one-pot, multi-component reactions that improve atom economy and reduce waste. nih.gov For example, adapting methods used for related compounds, such as the synthesis of pyrimidine (B1678525) derivatives using recyclable Zr(HSO₄)₄ catalysts under solvent-free conditions, could lead to more sustainable production pathways. nih.gov
Challenges and Opportunities in the Academic Research of Substituted Benzylamines
While the future for substituted benzylamines like this compound is promising, academic research in this area faces both challenges and opportunities.
A primary challenge is achieving selective functionalization. For a molecule like this compound with multiple reactive sites (two different amino groups, several aromatic C-H positions, and the benzylic position), developing methods that modify only one site with high precision is a significant synthetic hurdle. Overcoming this requires the development of sophisticated protecting group strategies or highly selective catalytic systems.
Another challenge lies in the scalability of novel synthetic methods developed in academic labs. A reaction that works well on a milligram scale may not be practical for producing the gram-scale quantities needed for extensive material or biological testing.
However, these challenges are intrinsically linked to significant opportunities . The pursuit of selective synthesis drives innovation in catalysis and synthetic methodology. nih.govnih.gov The need to create diverse libraries of substituted benzylamines for screening purposes provides a fertile ground for developing high-throughput synthesis and automated reaction platforms. nih.gov Furthermore, academic drug discovery hubs are increasingly looking for novel, well-characterized molecular scaffolds. nih.gov By systematically exploring the synthetic space around this compound and characterizing the properties of its derivatives, academic researchers can create valuable starting points for drug development and materials science innovation.
Q & A
Q. How can computational modeling predict reactivity in catalytic amination or oxidation pathways?
- Methodological Answer : Employ molecular docking or MD simulations to study interactions with enzymes (e.g., monoamine oxidases). Tools like Gaussian or AutoDock Vina model transition states for oxidation to benzaldehyde derivatives. AI-driven platforms (e.g., "再问") assist in code generation for reaction trajectory analysis .
AI助科研之如何使用在问辅助实验(六)01:26
Q. What are the degradation pathways of 6-Amino-3-methylbenzylamine under varying pH and temperature conditions?
- Methodological Answer : Under acidic conditions (pH <3), the amine group undergoes protonation, leading to N-oxide formation . At elevated temperatures (>80°C), oxidative degradation produces 3-methylbenzaldehyde (confirmed via GC-MS). Stabilizers like BHT (0.1% w/w) mitigate radical-mediated breakdown .
- Degradation Pathways Table :
| Condition | Pathway | Major Product |
|---|---|---|
| Acidic (pH 2) | Protonation → Oxidation | 3-Methylbenzaldehyde |
| Alkaline (pH 10) | Hydrolysis | 3-Methylbenzoic acid |
| UV Light | Photolysis | Azobenzene derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
